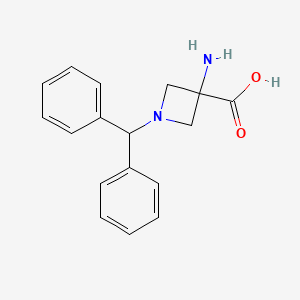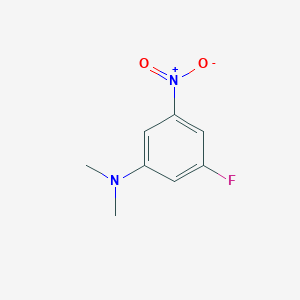
3-fluoro-N,N-dimethyl-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N,N-dimethyl-5-nitroaniline is an aromatic compound characterized by the presence of a nitro group (-NO2), a fluoro group (-F), and two methyl groups (-CH3) attached to the nitrogen atom. This compound is part of the broader class of nitroanilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethyl-5-nitroaniline typically involves a multi-step process:
Amination: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Methylation: Finally, the amine group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield the desired compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors to ensure efficient and controlled nitration.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction of the nitro group to an amine group.
Automated Methylation: Using automated systems for the methylation step to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N,N-dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles like hydroxide ions or amines
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Electrophilic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Reduction: 3-fluoro-N,N-dimethyl-5-aminoaniline.
Electrophilic Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Substituted anilines with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N,N-dimethyl-5-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Employed in the production of dyes, pigments, and other materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 3-fluoro-N,N-dimethyl-5-nitroaniline involves its interaction with various molecular targets:
Nitro Group Reduction: The nitro group can be reduced to an amine group, which can then participate in further chemical reactions.
Electrophilic and Nucleophilic Interactions: The compound can undergo electrophilic and nucleophilic reactions due to the presence of the nitro and fluoro groups, respectively
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-N,N-dimethyl-3-nitroaniline
- 2-Fluoro-N,N-dimethyl-5-nitroaniline
- N,N-Dimethyl-3-nitroaniline
Uniqueness
3-Fluoro-N,N-dimethyl-5-nitroaniline is unique due to the specific positioning of the fluoro and nitro groups on the aromatic ring, which influences its reactivity and applications. Compared to its analogs, this compound exhibits distinct electronic properties and reactivity patterns .
Eigenschaften
Molekularformel |
C8H9FN2O2 |
|---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
3-fluoro-N,N-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)7-3-6(9)4-8(5-7)11(12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
STZULUJTNUENBF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


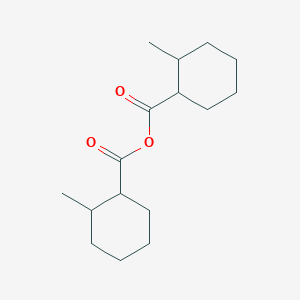
![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
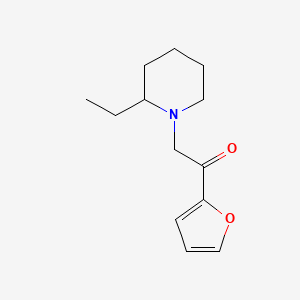
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
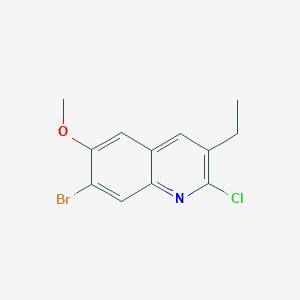
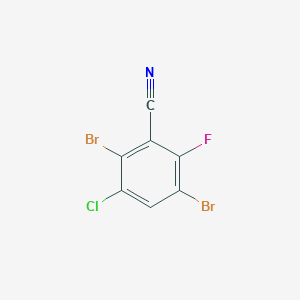
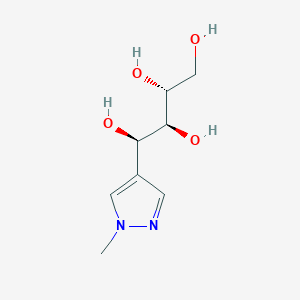
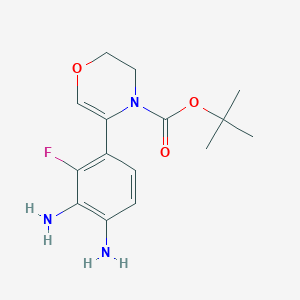
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)
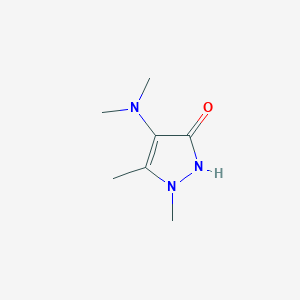

![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
